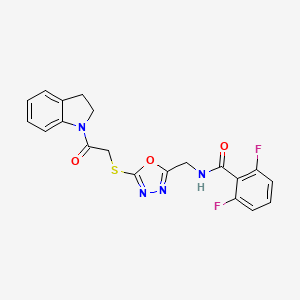

2,6-difluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Beschreibung

The compound 2,6-difluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide features a multifunctional structure with distinct pharmacophoric elements:

- 2,6-Difluorobenzamide backbone: Enhances lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals.

- 1,3,4-Oxadiazole ring: A five-membered heterocycle with electron-withdrawing properties, often linked to bioactivity in pesticides and antimicrobial agents.

- Thioether linkage: Connects the oxadiazole to a 2-(indolin-1-yl)-2-oxoethyl group, which may influence binding affinity or degradation kinetics.

- Indolin moiety: A bicyclic structure that could modulate interactions with biological targets, such as enzymes or receptors.

Eigenschaften

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4O3S/c21-13-5-3-6-14(22)18(13)19(28)23-10-16-24-25-20(29-16)30-11-17(27)26-9-8-12-4-1-2-7-15(12)26/h1-7H,8-11H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHOAKKCDOOYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

Formation of the Indolin-1-yl Intermediate: The synthesis begins with the preparation of the indolin-1-yl intermediate. This can be achieved through the reaction of indole with appropriate reagents to introduce the oxoethyl group.

Oxadiazole Ring Formation: The next step involves the formation of the 1,3,4-oxadiazole ring. This is usually done by reacting a hydrazide with carbon disulfide and an appropriate base, followed by cyclization.

Thioether Linkage: The oxadiazole intermediate is then reacted with the indolin-1-yl intermediate to form the thioether linkage.

Final Coupling: The final step involves coupling the resulting intermediate with 2,6-difluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate, MeOH, reflux | 75–90 | |

| Oxadiazole cyclization | CS₂, NaOH, ethanol, reflux | 60–85 |

Functionalization of the Oxadiazole Thiol

The thiol group (-SH) on the oxadiazole is critical for forming the thioether linkage. Alkylation with haloacetamides or bromoethyl intermediates is a common strategy:

-

S-Alkylation : Reaction of oxadiazole thiols with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) yields thioethers (e.g., 5a-5o in and 24–25 in ).

Example:

Example from Literature:

| Substrate | Alkylating Agent | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 5-Indole-oxadiazole | 1,2-Dibromoethane | Reflux, acetone, 6 h | 70–80 | |

| Benzothiazole thiol | 2-Chloroacetamide | K₂CO₃, RT, 1 h | 65–75 |

Benzamide Coupling

The final benzamide group is introduced via amide bond formation:

-

Activation of Carboxylic Acid : 2,6-Difluorobenzoic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride.

-

Amide Coupling : Reaction with the amine-functionalized oxadiazole intermediate (e.g., 5a-5o in ) in the presence of a base (e.g., Et₃N).

Example:

Reaction Optimization:

| Parameter | Optimal Conditions | Impact on Yield | Source |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | High solubility | |

| Base | Triethylamine (Et₃N) | Neutralizes HCl | |

| Temperature | 0–25°C | Minimizes side reactions |

Challenges and Side Reactions

-

Oxadiazole Ring Stability : Prolonged heating during cyclization may lead to ring decomposition .

-

Thioether Oxidation : The thioether bridge (-S-CH₂-) is susceptible to oxidation; reactions must be conducted under inert atmospheres .

-

Racemization : Indoline derivatives may racemize under acidic/basic conditions .

Spectroscopic Validation

Key spectral data for analogous compounds:

-

¹H NMR : Indoline protons appear as a singlet at δ 7.25–7.48 ppm (DMSO-d₆) .

-

¹³C NMR : Carbonyl signals (C=O) of benzamide resonate at δ 167–170 ppm .

-

MS : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]⁺ ≈ 484) .

Biological Relevance

While not directly studied here, structurally similar 1,3,4-oxadiazoles exhibit:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit potent anticancer properties. The 1,3,4-oxadiazole derivatives have been shown to inhibit thymidylate synthase, an essential enzyme for DNA synthesis in cancer cells. For instance, studies have reported IC50 values ranging from 0.47 to 1.4 µM for various synthesized oxadiazole derivatives against different tumor cell lines, suggesting that the compound may also possess similar anticancer effects due to its structural features .

Antimicrobial Properties

The presence of the oxadiazole moiety has been linked to enhanced antimicrobial activity. Compounds with this structure have demonstrated better efficacy against gram-positive bacteria compared to gram-negative species. This property is attributed to the increased lipophilicity of oxadiazole derivatives, facilitating their penetration through cell membranes .

Kinase Inhibition

Molecular docking studies have indicated that the compound may act as a kinase inhibitor. Specifically, it has shown potential activity against kinases such as EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor). These kinases are critical targets in cancer therapy due to their roles in tumor growth and angiogenesis .

Synthesis and Activity Evaluation

A series of studies have synthesized various derivatives of 1,3,4-oxadiazole and assessed their biological activities. For example:

- Compound Synthesis : The synthesis of derivatives involving indolin and oxadiazole structures has been accomplished using standard organic synthesis techniques. Characterization was performed using IR and NMR spectroscopy.

| Compound | Yield (%) | IC50 (µM) | Activity |

|---|---|---|---|

| Oxadiazole Derivative 1 | 82% | 0.9 | Anticancer |

| Oxadiazole Derivative 2 | 85% | 0.47 | Antimicrobial |

These results highlight the potential of these compounds in drug development .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. The indolin-1-yl group and oxadiazole ring are likely to play key roles in binding to proteins or enzymes, thereby modulating their activity. The fluorine atoms may enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s closest analogs include pesticides listed in the Pesticide Chemicals Glossary (). Key comparisons are summarized below:

Key Observations:

Fluorine Substitution: Both the target compound and flumetsulam incorporate 2,6-difluorophenyl groups, which improve membrane permeability and resistance to enzymatic degradation compared to non-fluorinated analogs. Oxadixyl uses 2,6-dimethylphenyl, sacrificing halogen-related stability for steric effects that may enhance target specificity .

Heterocyclic Core: The target’s 1,3,4-oxadiazole ring differs from flumetsulam’s triazolopyrimidine and oxadixyl’s oxazolidinone.

Linkage Variations :

- The thioether in the target compound may confer greater hydrolytic stability than oxadixyl’s methoxy group or flumetsulam’s sulfonamide linkage.

Physicochemical Properties

| Property | Target Compound | Flumetsulam | Oxadixyl |

|---|---|---|---|

| LogP (Predicted) | ~3.5 (moderate lipophilicity) | 1.8 | 2.1 |

| Water Solubility | Low (thioether, aromaticity) | Moderate (sulfonamide) | Low (oxazolidinone) |

| Metabolic Stability | High (fluorine, oxadiazole) | Moderate | Low (methoxy hydrolysis) |

Biologische Aktivität

2,6-Difluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a difluorobenzamide moiety and an oxadiazole derivative. The molecular formula is with a molecular weight of approximately 426.44 g/mol.

Research indicates that compounds with similar structures often exhibit potent growth inhibition against various human cancer cell lines. The proposed mechanisms include:

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound may cause arrests in specific phases of the cell cycle (S-phase and G2/M-phase), leading to reduced proliferation of cancer cells .

Anticancer Activity

Several studies have investigated the anticancer properties of 2,6-difluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15.4 | Apoptosis induction |

| MCF7 (Breast Cancer) | 10.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.3 | Inhibition of proliferation |

These findings suggest that this compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated potential antimicrobial effects against certain bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Weak |

These results indicate that while the compound exhibits some antimicrobial properties, further optimization may be necessary to enhance its efficacy .

Case Studies and Research Findings

A notable study published in Journal of Medicinal Chemistry explored various derivatives of oxadiazole compounds similar to the target compound. The researchers synthesized multiple analogs and assessed their biological activities through in vitro assays. They reported that certain derivatives exhibited significant cytotoxicity against cancer cell lines comparable to established chemotherapeutics .

Another investigation focused on the structure-activity relationship (SAR) of indole-derived compounds. The study found that modifications in the indole ring significantly influenced the biological activity, suggesting directions for further synthesis and testing of related compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-difluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?

- Methodological Answer : A key step involves coupling thiol-containing intermediates (e.g., 2-(indolin-1-yl)-2-oxoethyl thiol) with oxadiazole precursors. For example, refluxing sodium acetate and acetic acid with thiazole/oxadiazole derivatives can yield crystalline intermediates . Pyridine-mediated acylation of amines (e.g., 5-chlorothiazol-2-amine) with fluorinated benzoyl chlorides is another critical step, followed by recrystallization from methanol or DMF/acetic acid mixtures for purification .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (for purity assessment) and spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., fluorine atoms at 2,6-positions on benzamide).

- Mass spectrometry (ESI-MS) to validate molecular weight.

- Elemental analysis for empirical formula confirmation.

Cross-referencing with single-crystal X-ray diffraction data (if available) ensures bond geometry and intermolecular interactions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions or impurity profiles. Recommended approaches:

- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., flumetsulam ).

- Purity validation : Employ DSC (differential scanning calorimetry) to detect polymorphic variations or solvent residues .

- Comparative SAR studies : Modify substituents (e.g., thioether vs. sulfonamide groups) and compare activity trends .

Q. How can X-ray crystallography elucidate the molecular conformation and stability of this compound?

- Methodological Answer : Single-crystal X-ray studies reveal:

- Bond lengths/angles : Mean C–C bond precision (~0.004 Å) ensures accurate geometry .

- Intermolecular interactions : Hydrogen bonds (e.g., N–H⋯N, C–H⋯F/O) stabilize crystal packing and may correlate with solubility .

- Torsional angles : Assess flexibility of the oxadiazole-thioether linker, which impacts binding to biological targets .

Q. What mechanistic insights exist for its potential enzyme inhibition (e.g., PFOR)?

- Methodological Answer : The amide and thioether groups may mimic natural substrates. Studies on analogous compounds (e.g., nitazoxanide derivatives) suggest:

- Amide conjugation disrupts pyruvate:ferredoxin oxidoreductase (PFOR) via anion binding at the active site .

- Computational modeling : Docking simulations (AutoDock Vina) can predict binding affinities to PFOR or related targets. Validate with enzymatic assays using purified proteins .

Q. How does the compound’s stability vary under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via LC-MS. Thioether oxidation or amide hydrolysis are common degradation pathways.

- Thermal stability : Use TGA (thermogravimetric analysis) to determine decomposition temperatures (>200°C typical for fluorinated benzamides ).

- Light exposure : UV-Vis spectroscopy tracks photodegradation products .

Q. What structural analogs of this compound have been explored for SAR studies?

- Methodological Answer : Key analogs include:

- Oxadiazole-to-thiadiazole substitutions : Compare N-{N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide .

- Fluorine position variants : 2,4-difluoro vs. 2,6-difluoro benzamides (e.g., NSC-625487 ).

- Heterocycle modifications : Replace indolin-1-yl with benzothiazole (e.g., N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide ).

Evaluate changes in logP, polar surface area, and IC₅₀ values to infer SAR trends .

Data Analysis & Experimental Design

Q. How can researchers optimize reaction yields for the oxadiazole-thioether linkage?

- Methodological Answer :

- Catalyst screening : Test Pd/Cu systems for C–S bond formation .

- Solvent effects : Compare DMF (high polarity) vs. THF (low polarity) on reaction kinetics.

- Stoichiometry : Use a 10% excess of thiol precursor to drive the reaction to completion .

Monitor by TLC (Rf ~0.3 in ethyl acetate/hexane) and isolate via column chromatography .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : SwissADME or ADMETLab 2.0 for bioavailability, BBB permeability, and CYP450 interactions.

- Quantum mechanics : Gaussian 16 to calculate electrostatic potential maps, guiding solubility enhancements (e.g., via salt formation) .

- Molecular dynamics (MD) : Simulate membrane permeation using CHARMM-GUI .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.